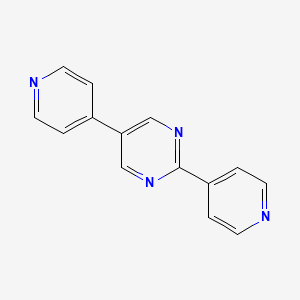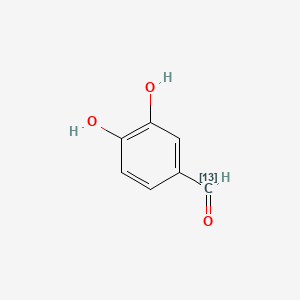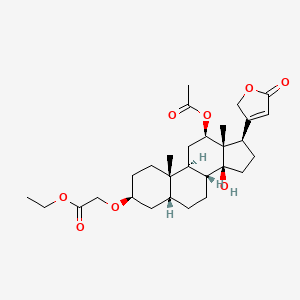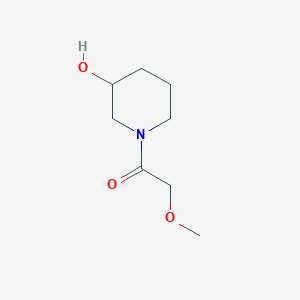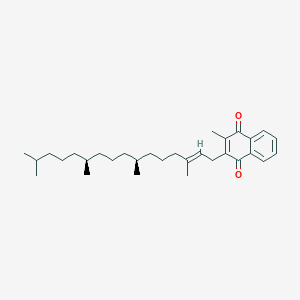
Phytonadione Trans-IV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Phytonadione Trans-IV can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is typically carried out under acidic conditions, and the product is purified through crystallization or chromatography . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of Vitamin K1 .
化学反応の分析
Phytonadione Trans-IV undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
科学的研究の応用
Phytonadione Trans-IV has a wide range of scientific research applications:
Chemistry: It is used as a standard in HPLC for the separation of isomers.
Biology: It plays a crucial role in the study of blood coagulation pathways.
Medicine: It is used in the treatment of Vitamin K deficiency and related coagulation disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods
作用機序
Phytonadione Trans-IV acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme converts inactive forms of coagulation factors II, VII, IX, and X into their active forms by carboxylating specific glutamate residues . This process is essential for the proper functioning of the blood clotting cascade.
類似化合物との比較
Phytonadione Trans-IV is often compared with other forms of Vitamin K, such as:
Menadione (Vitamin K3): A synthetic form of Vitamin K that is water-soluble and less potent than this compound.
Menaquinone (Vitamin K2): A naturally occurring form of Vitamin K found in fermented foods and animal products. .
This compound is unique due to its rapid and prolonged effect in promoting the synthesis of clotting factors, making it highly effective in treating coagulation disorders .
特性
分子式 |
C31H46O2 |
|---|---|
分子量 |
450.7 g/mol |
IUPAC名 |
2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1 |
InChIキー |
MBWXNTAXLNYFJB-JHBCSKSVSA-N |
異性体SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


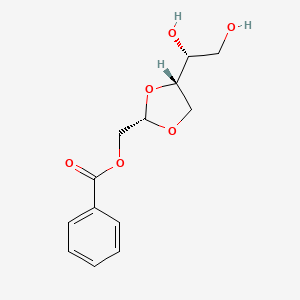
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
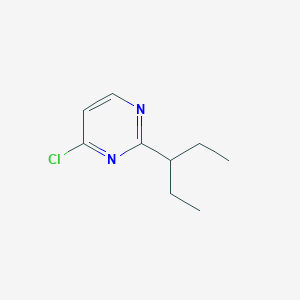
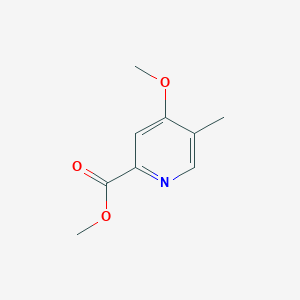
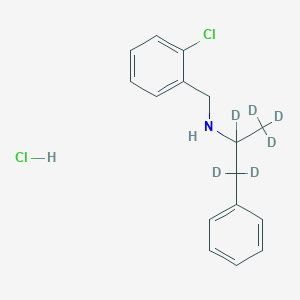
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
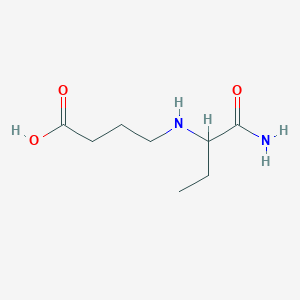
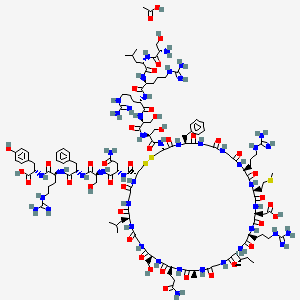
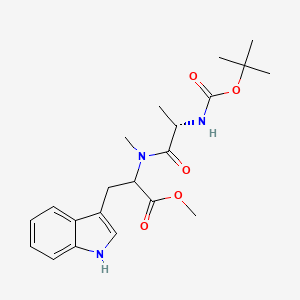
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
